2-(4-Chloro-1H-indazol-3-yl)ethanamine
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Overview
Description
2-(4-Chloro-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of a chloro substituent at the 4-position and an ethanamine group at the 3-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Chloro Substituent: The chloro substituent can be introduced through electrophilic aromatic substitution reactions using reagents such as N-chlorosuccinimide (NCS) or chlorine gas.
Attachment of the Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-chloro-1H-indazole with ethylene diamine in the presence of a base can yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and a modulator of biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound with a similar indazole core but lacking the chloro and ethanamine substituents.
4-Chloro-1H-indazole: A compound with a chloro substituent at the 4-position but lacking the ethanamine group.
2-(1H-Indazol-3-yl)ethanamine: A compound with an ethanamine group at the 3-position but lacking the chloro substituent.
Uniqueness
2-(4-Chloro-1H-indazol-3-yl)ethanamine is unique due to the presence of both the chloro substituent and the ethanamine group, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets and pathways, making it a valuable molecule for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C9H10ClN3 |
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Molecular Weight |
195.65 g/mol |
IUPAC Name |
2-(4-chloro-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c10-6-2-1-3-7-9(6)8(4-5-11)13-12-7/h1-3H,4-5,11H2,(H,12,13) |
InChI Key |
QVRYBQVAWSPHMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Cl)CCN |
Origin of Product |
United States |
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